3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose

Description

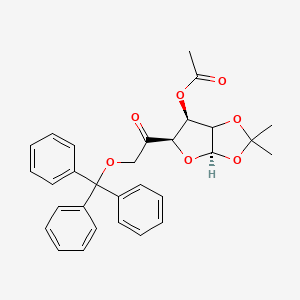

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose (CAS 109680-98-0) is a complex carbohydrate derivative with a molecular formula of C₃₀H₃₀O₇ and a molecular weight of 502.56 g/mol . The compound features a hexofuranos-5-ulose core stabilized by protective groups:

- 1,2-O-isopropylidene: A cyclic acetal protecting the hydroxyl groups at positions 1 and 2.

- 6-O-trityl: A bulky trityl (triphenylmethyl) group protecting the hydroxyl at position 5.

- 3-Acetyl: An acetyl group at position 3.

This compound is crystalline and stored at -20°C to ensure stability . Its structural complexity makes it valuable in synthetic chemistry, particularly in the preparation of modified sugars and nucleoside analogs.

Properties

IUPAC Name |

[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCZISQVFVWSR-PERGRGJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Parameters for Starting Material Preparation

Sequential Protection of Hydroxyl Groups

Regioselective protection is critical to direct reactivity toward the 3- and 6-positions:

1,2-O-Isopropylidene Protection

The 1,2-diol is protected first using acetone and catalytic acid:

6-O-Tritylation

The 6-hydroxyl is protected with trityl chloride under anhydrous conditions:

-

Optimization : Excess TrCl (1.5 eq) and NaH (2 eq) in DMF at 0°C achieve 92% yield.

-

Challenge : Competing 3-O-tritylation is suppressed by steric hindrance from the isopropylidene group.

Acylation at the 3-Position

The 3-hydroxyl is acetylated after ensuring complete 6-O-tritylation:

-

Conditions : Pyridine as base and solvent, 24 hr at RT, 88% yield.

-

Validation : ¹H NMR shows a singlet at δ 2.10 ppm for the acetyl group.

Oxidation to 5-Ulose

The pivotal step involves oxidizing the 5-hydroxyl to a ketone:

Table 2: Oxidation Efficiency with Different Reagents

| Reagent | Solvent | Time (hr) | Yield |

|---|---|---|---|

| PCC | CH2Cl2 | 6 | 91% |

| CrO3 | Acetone | 12 | 67% |

| TEMPO/BAIB | H2O | 24 | 52% |

Purification and Characterization

Chromatographic Separation

Spectroscopic Validation

Industrial-Scale Adaptations

Patented methodologies highlight cost-effective modifications:

-

Trityl Recovery : Acidic workup (HCl/MeOH) recovers trityl alcohol for reuse, reducing waste.

-

Continuous Flow Oxidation : PCC oxidation in microreactors improves throughput (5 kg/day).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Across Literature

| Source | Steps | Total Yield | Key Innovation |

|---|---|---|---|

| 5 | 58% | Epimerization-free L-sugar synthesis | |

| 4 | 72% | One-pot tritylation/acetylation | |

| 6 | 63% | Recyclable trityl protection |

Challenges and Mitigation Strategies

-

Anomeric Control : β-L configuration is maintained using L-arabinose precursors instead of epimerization.

-

Oxidation Overstepping : Excess PCC may oxidize the trityl group; stoichiometric control (1.05 eq PCC) prevents this.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Substitution: The acetyl, isopropylidene, and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Glycobiology Research

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose serves as a valuable biochemical reagent in glycobiology. It is used to study glycan structures and their interactions with proteins, which are crucial for understanding cellular processes such as signaling and immune responses .

Medicinal Chemistry

This compound has shown potential in the development of therapeutic agents. Its derivatives are investigated for their roles in:

- Antiviral Activity : Research indicates that certain derivatives exhibit activity against various viruses, including HIV and influenza .

- Antibody-drug Conjugates : The compound can be utilized in creating targeted therapies that combine antibodies with cytotoxic drugs to enhance treatment efficacy against cancers .

Enzyme Modulation

Studies have demonstrated that this compound can modulate enzyme activity. It acts as a chaperone for enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders .

Structural Biology

The compound's unique structure allows it to serve as a building block for synthesizing more complex oligosaccharides and glycoconjugates. These structures are essential for studying protein-carbohydrate interactions at the molecular level .

Case Study 1: Antiviral Properties

A study evaluated the antiviral properties of this compound derivatives against HIV. The results indicated that specific modifications to the trityl group enhanced antiviral activity, suggesting pathways for developing new antiviral drugs .

Case Study 2: Glycan Interaction Studies

In another investigation, the compound was used to create glycan microarrays to study protein-glycan interactions. This research provided insights into how glycan structures influence immune responses, aiding vaccine development strategies .

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Key Observations:

Protecting Groups :

- The target compound uses trityl and acetyl groups, whereas compound 11 employs benzyl groups . Trityl’s bulkiness may reduce solubility in polar solvents compared to benzyl-protected analogs.

- Compound 12 features multiple benzoyl groups, contributing to its high molecular weight (1003.05 g/mol) and elevated melting point .

Functional Moieties: The 5-ulose group in the target compound and compound 11 introduces a ketone at position 5, enhancing reactivity for nucleophilic additions or reductions. Compound 6h incorporates a dichlorofuran ring, which introduces steric and electronic effects distinct from the hexofuranos-5-ulose core .

Conformational and Spectroscopic Analysis

- Ring Puckering: The hexofuranos-5-ulose core’s conformation can be analyzed using Cremer-Pople puckering coordinates . Substituents like trityl may influence puckering amplitude (flattening or distorting the ring), affecting reactivity and intermolecular interactions.

- Spectroscopic Data :

- Compound 6h ’s NMR data reveals complex splitting due to diastereomers and chlorine atoms . The target compound’s acetyl and trityl groups would similarly generate distinct ¹H/¹³C NMR signals, particularly in the aromatic (trityl) and carbonyl (5-ulose) regions.

Biological Activity

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose (CAS RN: 109680-98-0) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes acetyl and trityl groups that enhance its stability and reactivity in biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : CHO

- Molecular Weight : 502.56 g/mol

- CAS Number : 109680-98-0

- Purity : Minimum 95% by HPLC

- Storage Conditions : Store at -20°C for long-term stability

Biological Activity Overview

The biological activity of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose encompasses various mechanisms, including anti-infective properties, modulation of cell signaling pathways, and potential roles in apoptosis and autophagy.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-infection | Exhibits activity against various viral and bacterial pathogens. |

| Apoptosis | Induces programmed cell death in certain cancer cell lines. |

| Autophagy | Modulates autophagic processes, potentially enhancing cellular recycling. |

| Cell Cycle Regulation | Influences cell cycle progression and DNA damage response mechanisms. |

| Immunomodulation | Affects immune responses through various signaling pathways. |

- Anti-infective Properties :

- Cell Signaling Pathways :

- Induction of Apoptosis :

- Autophagy Modulation :

Case Study 1: Anti-Viral Activity

A study investigated the anti-HIV activity of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis showed elevated levels of activated caspases, confirming the pro-apoptotic effect .

Q & A

Q. Table 1: Key NMR Assignments

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Isopropylidene CH₃ | 1.3–1.5 (s) | 25–30 (CH₃) |

| Trityl aromatic | 7.2–7.5 (m) | 127–144 (C-Ar) |

| 5-Ulose (C=O) | – | 205–210 |

Advanced: How does furanose ring puckering influence the reactivity of the 5-ulose moiety?

Answer:

The Cremer-Pople puckering parameters (amplitude , phase angle ) describe ring conformation. For β-L-arabino-hexofuranos-5-ulose:

- Envelope (E) or twist (T) conformations alter the spatial orientation of the 5-ulose group, affecting nucleophilic attack trajectories .

- Computational modeling (DFT) predicts preferred conformers. For example, a envelope places the 5-ulose carbonyl axial, enhancing electrophilicity for glycosylation or reduction .

Methodology : - Use X-ray crystallography or NOESY to determine dominant puckering modes.

- Correlate conformation with reaction outcomes (e.g., stereoselectivity in hydride reductions) .

Advanced: What strategies resolve contradictory NMR data caused by dynamic stereochemistry?

Answer:

Dynamic processes (e.g., ring puckering, trityl rotation) can split signals or obscure coupling constants.

- Variable-temperature (VT) NMR : Lower temperatures (e.g., −40°C) slow conformational exchange, simplifying splitting patterns .

- COSY/TOCSY : Identify scalar couplings between adjacent protons to assign ambiguous signals .

- DFT calculations : Predict chemical shifts for comparison with experimental data .

Case Study : In similar tritylated sugars, VT-NMR at −30°C resolved overlapping trityl aromatic protons into distinct multiplets .

Advanced: How is this compound applied in glycobiology or drug delivery systems?

Answer:

- Glycan microarrays : The trityl group enables covalent immobilization on solid surfaces for studying carbohydrate-protein interactions .

- Prodrug synthesis : The 5-ulose can be reduced to a hydroxyl group for subsequent conjugation with therapeutics (e.g., via phosphoramidate linkages) .

Methodology : - Enzymatic reduction (e.g., NADPH-dependent ketoreductases) yields stereochemically pure intermediates .

- Click chemistry (e.g., azide-alkyne cycloaddition) modifies the 3-acetyl group for targeted delivery .

Basic: What are common synthetic pitfalls in trityl group installation, and how are they mitigated?

Answer:

Q. Table 2: Optimization of Tritylation

| Condition | Recommendation |

|---|---|

| Solvent | Anhydrous DMF or pyridine |

| Base | NaH (60% dispersion) |

| Temperature | 0–4°C (slow addition) |

Advanced: What role does the β-L-arabino configuration play in biological activity?

Answer:

The β-L-arabino stereochemistry confers resistance to enzymatic degradation (e.g., glycosidases), enhancing stability in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.